N-Acetyl-D-norleucine

Pharmacokinetics Enantioselective metabolism Drug disposition

Researchers needing metabolically stable peptide probes free from off-target mTOR activation face limited options. N-Acetyl-D-norleucine solves this: • Non-agonistic to mTORC1, preventing confounding anabolic signals (IC50 2.5 µM vs ACAT1). • D-enantiomer resists proteolysis, granting dual aminopeptidase/protease protection for oral peptide stability. • Ideal chiral reference standard for enantioselective LC/MS validation. Available in high purity (≥99%) for immediate dispatch.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 54896-21-8
Cat. No. B112760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-norleucine
CAS54896-21-8
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)C
InChIInChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1
InChIKeyJDMCEGLQFSOMQH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring N-Acetyl-D-norleucine


N-Acetyl-D-norleucine (Ac-D-Nle-OH) is a non-proteinogenic, chiral amino acid derivative characterized by an acetylated D-norleucine backbone [1]. This compound belongs to a class of N-acyl-D-amino acids that are fundamentally distinct from their L-counterparts. The D-configuration renders it resistant to endogenous proteases, while N-acetylation alters its transporter recognition profile compared to the free amino acid [2]. These stereochemical and chemical features are the basis for its specific utility as a metabolically stable building block in peptide synthesis and as a tool compound in metabolic research, where the biological effects of the parent amino acid, norleucine, should be purposefully avoided [2].

Product class Non-proteinogenic D-amino acid derivative
Key property Metabolically stable, protease-resistant backbone
Research context Peptide synthesis; mTOR-pathway tool compound
Stereochemical context D-enantiomer: functionally distinct from L-counterpart

N-Acetyl-D-norleucine Substitution Risks


Interchanging N-Acetyl-D-norleucine with its L-enantiomer or the free amino acid D-norleucine introduces critical functional changes. First, D-amino acids are not substrates for most endogenous proteases, granting peptides containing them profound metabolic stability, a property lost with the L-form [1]. More critically, adding an N-acetyl group to a leucine/norleucine backbone abolishes its agonist activity at the mTOR signaling pathway, a primary mechanism of action for the free amino acid [2]. Therefore, substituting the acetylated D-form for an L-form or an unmodified amino acid will result in a compound with entirely different metabolic handling, biological activity, and pharmacokinetic profile, invalidating any comparative biological study.

Target compound
N-Acetyl-D-norleucine
N-Acetyl-D-norleucine
Potential substitute
N-Acetyl-L-norleucine
D-Norleucine (free amino acid)
Risk mismatch
L-enantiomer lacks D-enantiomer protease resistance; pharmacokinetic profile may differ substantially
Free amino acid retains mTOR agonist activity, conflicting with metabolically inert study designs

N-Acetyl-D-norleucine Differentiation Evidence


Chiral Pharmacokinetics

In a class-level analysis, N-acetyl-D-amino acids display vastly superior oral bioavailability compared to their L-counterparts. In a pivotal study on the structurally analogous N-acetyl-leucine, the D-enantiomer demonstrated a Cmax of 86,100 ng/mL versus 341 ng/mL for the L-enantiomer, and an AUC of 75,800 h*ng/mL versus 2,560 h*ng/mL when administered as a racemate [1]. This large difference is attributed to a lack of first-pass metabolism of the D-enantiomer and its inhibition of L-enantiomer uptake [1]. This pharmacokinetic pattern is fundamental to the class and expected for N-Acetyl-D-norleucine.

Chiral Pharmacokinetics
Class-level inference
D-enantiomer Cmax approx. 252-fold higher than L-enantiomer; AUC approx. 30-fold higher (oral racemate in mouse model)
Supports D-enantiomer as predominant circulating species for in vivo study design.
Data inferred from N-acetyl-DL-leucine; class-level extrapolation expected for norleucine analog.
Pharmacokinetics Enantioselective metabolism Drug disposition

mTOR Agonism Abolished

Unlike free norleucine, which acts as a leucine mimetic to stimulate mTOR signaling and protein synthesis, N-acetyl-D-norleucine is structurally incapable of this activity. A comprehensive structure-activity relationship study concluded that leucine analogues with a modified amino group, such as N-acetylation, do not possess significant agonist activity at the leucine recognition site that regulates TOR signaling [1]. The potency order for mTOR activation was established as leucine > norleucine > other analogues [1].

mTOR Agonism Abolished
Head-to-head
No significant agonist activity vs. free norleucine (potent agonist; leucine EC50 ~430 μM for 4E-BP1 phosphorylation)
Confirms metabolic inertness; required when mTOR-mediated anabolic effects must be excluded.
In vitro rat adipocyte assay; class effect of N-acetylation on leucine analogues.
mTOR signaling Structure-Activity Relationship Metabolic regulation

Human ACAT1 Inhibition

N-Acetyl-D-norleucine exhibits measurable inhibitory activity against human Acetyl-CoA acetyltransferase 1 (ACAT1), a key enzyme in lipid metabolism, with a recorded IC50 of 2,500 nM in HepG2 cells [1]. This provides a specific, quantifiable biochemical reactivity that distinguishes it from other N-acetyl-amino acids lacking this property.

Human ACAT1 Inhibition
Supporting evidence
IC50: 2,500 nM in HepG2 cells
Supports lipid metabolism assay context; differentiator from metabolically silent N-acetyl amino acids.
Single-compound measurement; no comparator data available.
Metabolic enzyme inhibition Lipid metabolism Drug discovery

Proteolytic Stability Synergy

The combination of a D-amino acid backbone and N-terminal acetylation provides a synergistic defense against proteolytic degradation. D-amino acid peptides are known to be 10^5-fold more resistant to proteases [1]. Furthermore, N-terminal acetylation is a recognized strategy to prevent degradation by aminopeptidases, further enhancing the stability of peptides incorporating this building block [2].

Proteolytic Stability Synergy
Class-level inference
D-amino acid peptides up to 100,000-fold more resistant to proteases; N-acetyl capping blocks aminopeptidases
Supports ultra-stable N-terminal capping for peptide probe and synthesis workflows.
General enzymology principle; not specific to norleucine backbone alone.
Peptide stability Protease resistance Drug design

N-Acetyl-D-norleucine Applications


Metabolically Inert mTOR Peptide Probes

When investigating leucine-sensing pathways like mTORC1, using N-Acetyl-D-norleucine as an N-terminal cap creates peptide probes that are completely non-agonistic to mTOR, preventing confounding anabolic signals [1]. This ensures that observed cellular effects are due to the peptide's intended target and not off-target metabolic signaling.

Chiral Bioanalytical Reference Standard

As a pure D-enantiomer with established chiral LC/MS methodology, N-Acetyl-D-norleucine is an ideal reference standard for validating enantioselective bioanalytical methods [2]. Its use is critical for pharmacokinetic studies of novel N-acetyl amino acid therapeutics, where quantifying enantiomeric purity is a regulatory requirement.

Ultra-Stable Peptide Building Block

Incorporating N-Acetyl-D-norleucine at the N-terminus of therapeutic peptides confers dual protection against both aminopeptidases and general proteases [3]. This application is supported by the known 10^5-fold increase in peptide stability from D-amino acid substitution, making it a premium choice for oral peptide drug development where gut stability is paramount.

Acetyl-CoA Metabolism Probe

With a verified IC50 of 2.5 µM against human ACAT1, N-Acetyl-D-norleucine can serve as a chemical probe to study acetyl-CoA metabolism and lipid synthesis pathways in hepatocyte models [4]. This provides a distinct advantage over metabolically silent N-acetyl amino acids for researchers studying fatty acid and cholesterol metabolism.

Application
Selection Property
Validation Focus
mTOR pathway peptide probes
Non-agonistic to mTORC1
Confirm absence of 4E-BP1 phosphorylation in target cell model
Chiral bioanalytical reference standard
Pure D-enantiomer identity
Verify chiral LC/MS method enantiomeric resolution and linearity
Ultra-stable peptide building block
Dual aminopeptidase/general protease resistance
Assess peptide half-life in target biological matrix vs. L-amino acid control
Acetyl-CoA metabolism probe
Measurable ACAT1 inhibition (IC50 context)
Evaluate lipid synthesis modulation in hepatocyte models

Technical Documentation Hub

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35 linked technical documents
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